5-(3-Methoxyphenyl)-3-methyl-1H-1,2,4-triazole
Description
5-(3-Methoxyphenyl)-3-methyl-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-methoxyphenyl group at position 5 and a methyl group at position 2. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science.
The synthesis of this compound often involves microwave-assisted cross-coupling reactions, as demonstrated in the preparation of its derivatives. For example, palladium-catalyzed Suzuki-Miyaura coupling with indole-5-boronic acid has been employed to generate structurally related compounds . Characterization typically relies on elemental analysis, IR, NMR (¹H and ¹³C), and mass spectrometry .
1,2,4-Triazoles, including this compound, are renowned for their broad pharmacological activities, such as antimicrobial, anticancer, and antioxidant effects .
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-5-methyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H11N3O/c1-7-11-10(13-12-7)8-4-3-5-9(6-8)14-2/h3-6H,1-2H3,(H,11,12,13) |
InChI Key |
FYZLKPKLEOIPQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methoxyphenyl)-3-methyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methoxybenzohydrazide with methyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
1.1. Core Triazole Formation
The synthesis of 1,2,4-triazoles typically involves condensation reactions between suitable precursors. For derivatives like 5-(3-methoxyphenyl)-3-methyl-1H-1,2,4-triazole, common strategies include:
-
Nucleophilic substitution : Using alkylating agents (e.g., chloromethane) under alkaline conditions to introduce methyl groups at specific positions .
-
Directed metallation : Lithium reagents (e.g., LDA) enable selective deprotonation and subsequent functionalization (e.g., bromination or silylation) at the 5-position .
-
Carboxylation : Reaction with carbon dioxide under strong bases (e.g., LDA) to introduce carboxylic acid groups, followed by esterification (e.g., with thionyl chloride and methanol) .
| Step | Reagents | Key Products |
|---|---|---|
| Methylation | Chloromethane, KOH/EtOH | 3-Methyl-1H-1,2,4-triazole |
| 5-Position protection | LDA, dibromomethane | 5-Bromo-3-methyl-1H-1,2,4-triazole |
| Carboxylation | LDA, CO₂ | 3-Methyl-1H-1,2,4-triazole-5-carboxylic acid |
| Esterification | SOCl₂, MeOH | Methyl ester derivative |
1.2. Substitution at the 5-Position
The 3-methoxyphenyl group at position 5 is likely introduced via:
-
Electrophilic substitution : Activated aryl groups (e.g., 3-methoxyphenyl) reacting with the triazole core under catalytic conditions .
-
Cross-coupling reactions : Suzuki or Heck coupling, though direct evidence for this compound is lacking in the reviewed sources.
2.1. Hydrolysis and Amidation
Carboxylic acid derivatives (e.g., from CO₂ incorporation) can undergo hydrolysis or amidation. For example:
-
Hydrolysis : Conversion of esters to carboxylic acids using aqueous base .
-
Amidation : Reaction with amines to form amides, though this is not explicitly detailed for the target compound .
2.2. Reactivity of the Triazole Ring
The 1,2,4-triazole scaffold is prone to:
-
Nucleophilic aromatic substitution : Facilitated by electron-withdrawing groups (e.g., bromine) at the 5-position .
-
Hydrogen bonding : As observed in crystallographic studies of similar triazoles, influencing molecular packing .
3.1. Crystallographic Features
The target compound’s structural analogs (e.g., 3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one) exhibit:
-
Dihedral angles : Between the triazole and aryl rings (e.g., 57.96°) .
-
Intermolecular interactions : Hydrogen bonding (N–H⋯O) and van der Waals forces .
3.2. Spectroscopic Data
While specific data for the target compound are not provided, related triazoles are characterized via:
-
NMR spectroscopy : To confirm substitution patterns and purity .
-
HPLC : For assessing reaction yields (e.g., 72.5–92.3% in esterification steps) .
4.1. Substituent Effects
-
Methyl group at C3 : Likely enhances stability and influences regioselectivity in substitution reactions.
-
3-Methoxyphenyl group at C5 : The electron-donating methoxy group may activate the triazole ring for electrophilic substitution .
4.2. Biological Activity Correlation
Though not directly assessed for this compound, triazoles with similar substitutions (e.g., quinolone-triazole hybrids) show:
Scientific Research Applications
Chemistry: 5-(3-Methoxyphenyl)-3-methyl-1H-1,2,4-triazole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Due to its biological activities, this compound is studied for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)-3-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in microorganisms, leading to their death. In cancer research, it interferes with cell division and induces apoptosis in cancer cells. The exact molecular pathways depend on the specific application and target organism.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Antioxidant Activity : Derivatives with thiol groups (e.g., 5-(5-methylpyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol) exhibit moderate antiradical activity in DPPH assays (~40–60% scavenging at 100 μM) , whereas the methoxyphenyl-methyl analogue lacks direct antioxidant data but shares structural motifs with bioactive triazoles .
- Toxicity Profile : The 3-(3-methoxyphenyl)-5-(2-methylphenyl) analogue showed reproductive toxicity in rats at 5 mg/kg (subcutaneous), highlighting the impact of ortho-methyl substitution on safety .
- Energetic Properties : Azido-nitro derivatives (e.g., 5-azido-3-nitro-1H-1,2,4-triazole) exhibit higher density (1.68 g·cm⁻³) but lower detonation performance compared to classical explosives like RDX .
Physicochemical Properties
Table 2: Density and Stability Comparisons
- The target compound’s density and thermal stability remain uncharacterized, but nitro-functionalized analogues demonstrate superior stability, making them suitable for high-energy applications .
Pharmacological Potential
- Antimicrobial Gaps : While 1,2,4-triazoles are broadly antimicrobial , specific data for the target compound are lacking, contrasting with fluconazole-like derivatives .
Biological Activity
5-(3-Methoxyphenyl)-3-methyl-1H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and other therapeutic potentials based on recent research findings.
Structure and Properties
The molecular structure of this compound features a triazole ring substituted with a methoxyphenyl group and a methyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that 1,2,4-triazole derivatives exhibit notable antimicrobial properties. A study highlighted that derivatives with specific substitutions on the triazole ring showed enhanced activity against various bacterial strains. For instance, compounds similar to this compound have been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 0.0156 | Candida albicans |
| Reference Drug (Fluconazole) | 0.25 | Candida albicans |
Antifungal Activity
The antifungal potential of this compound aligns with findings from other triazoles that have demonstrated efficacy against pathogenic fungi. In particular, it has been noted that the presence of electron-donating groups like methoxy enhances antifungal activity .
Anticancer Activity
The anticancer properties of triazole derivatives are well-documented. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For example, studies indicate that certain triazoles can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways .
| Cell Line | IC50 (μM) | Compound Tested |
|---|---|---|
| MCF-7 (Breast) | 24 | This compound |
| HeLa (Cervical) | 18 | Similar Triazole Derivative |
The biological activity of triazoles can be attributed to their ability to form hydrogen bonds with active sites of enzymes and receptors. The methoxy group enhances lipophilicity and facilitates better membrane penetration . Molecular docking studies have shown that these compounds can effectively bind to targets involved in critical pathways such as cell division and apoptosis.
Case Study 1: Antifungal Efficacy
In a comparative study involving various triazoles against Candida species, this compound exhibited an MIC value significantly lower than fluconazole for some strains. This finding suggests its potential as a more effective antifungal agent .
Case Study 2: Anticancer Potential
A recent investigation into the cytotoxic effects of several triazole derivatives reported that those with methoxy substitutions showed enhanced activity against breast cancer cell lines compared to standard chemotherapeutics .
Q & A
Q. What are the standard synthetic routes for 5-(3-Methoxyphenyl)-3-methyl-1H-1,2,4-triazole?
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted hydrazines with carbonyl intermediates under reflux conditions. For example, phenylhydrazine derivatives can react with ketones or esters in toluene or dioxane, followed by purification via silica gel chromatography . Characterization is performed using NMR, IR spectroscopy, and HPLC to confirm purity and structure .
Q. Which spectroscopic methods are essential for characterizing this compound?
Key techniques include:
Q. What biological targets are commonly associated with 1,2,4-triazole derivatives?
1,2,4-Triazoles exhibit activity against enzymes like cyclooxygenase-2 (COX-2), tyrosinase, and 14α-demethylase. The 3-methoxyphenyl group may enhance binding to hydrophobic enzyme pockets, as seen in COX-2 inhibitors .
Q. How is melting point used to assess compound purity?
A sharp melting point (e.g., 128–246°C for analogous triazoles) indicates high crystallinity and purity. Deviations >2°C suggest impurities, necessitating recrystallization or column chromatography .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during triazole synthesis?
Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
- Catalysts : Use of NaH or EtN to deprotonate intermediates.
- Temperature : Reflux (80–120°C) ensures complete cyclization. For example, substituting dioxane with DMF increased yields by 15% in analogous triazole syntheses .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies often arise from assay conditions (e.g., pH, enzyme source) or substituent effects. For instance, 3-methoxy groups may enhance COX-2 inhibition but reduce solubility, affecting in vitro results. Cross-validate using multiple assays (e.g., enzymatic vs. cell-based) and computational docking .
Q. How is X-ray crystallography applied to determine triazole structure?
SHELX programs (e.g., SHELXL) refine crystallographic data to resolve bond lengths and angles. For example, studies on 3-methyl-4-(3-methylphenyl)-triazole derivatives confirmed planar triazole rings and intermolecular π-π interactions using ORTEP-3 for visualization .
Q. What computational tools predict the pharmacological potential of this compound?
Q. How do substituents influence physicochemical properties?
Q. What role do hydrogen bonds play in crystal packing?
Intra- and intermolecular H-bonds (e.g., O–H···N) dictate crystal morphology. Graph set analysis (e.g., Etter’s rules) identifies patterns like rings, critical for predicting stability and solubility .
Methodological Guidance
Designing a SAR study for antifungal activity:
- Variations : Synthesize analogs with halogens (Cl, F) or sulfonyl groups at the 5-position.
- Assays : Test against Candida spp. using broth microdilution (CLSI M27).
- Controls : Compare with fluconazole to establish potency .
Troubleshooting low yields in triazole cyclization:
- Step 1 : Verify anhydrous conditions (use molecular sieves).
- Step 2 : Increase reaction time (e.g., 24 hr reflux).
- Step 3 : Replace homogeneous catalysts (e.g., EtN) with phase-transfer agents .
Validating enzyme inhibition mechanisms:
- Kinetic assays : Measure values via Lineweaver-Burk plots.
- ITC : Quantify binding thermodynamics (ΔH, ΔS).
- Mutagenesis : Identify key residues (e.g., Tyr145 in COX-2) .
Analyzing π-π interactions in crystallography:
Use Mercury software to calculate centroid distances (3.5–4.0 Å optimal) and dihedral angles (<10° for stacking). These interactions stabilize crystal lattices and correlate with melting points .
Scaling up synthesis for preclinical trials:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
